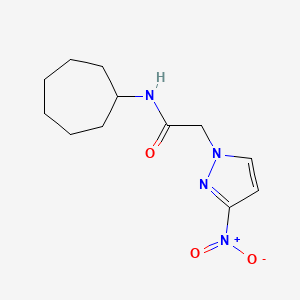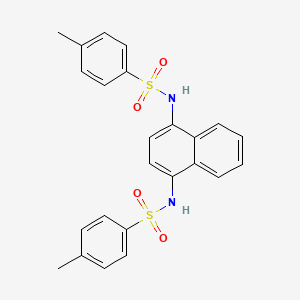
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as CHIR-090, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.
Mécanisme D'action
The Wnt/β-catenin signaling pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt ligands, β-catenin is phosphorylated by GSK-3β and targeted for proteasomal degradation. However, when Wnt ligands bind to their receptors, they activate a signaling cascade that leads to the inhibition of GSK-3β and the stabilization of β-catenin. The accumulated β-catenin then translocates into the nucleus and interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of β-catenin and promoting its accumulation in the cytoplasm and nucleus.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to promote the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes, hepatocytes, and pancreatic β-cells. It has also been used to induce the regeneration of damaged tissues, such as the liver, lung, and spinal cord. In addition, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth and invasion of various cancer cells, including colon, breast, and prostate cancer cells. However, the effects of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide on normal tissues and organs have not been fully elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a highly specific and potent inhibitor of GSK-3β, with an IC50 value of 15 nM. It has been extensively used in scientific research to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. However, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has some limitations for lab experiments. First, it has poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Second, it has a short half-life in vivo, which may limit its therapeutic potential. Third, it may have off-target effects on other kinases or proteins, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide. First, the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, may enhance its therapeutic potential. Second, the identification of its off-target effects and potential toxicity may improve its safety profile. Third, the combination of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide with other drugs or therapies may enhance its efficacy in the treatment of various diseases. Fourth, the development of novel derivatives or analogs of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide may lead to the discovery of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves the condensation of 3-nitro-1H-pyrazole-1-carboxylic acid with cycloheptylamine, followed by the reaction with ethyl chloroacetate. The final product is obtained after several purification steps, including column chromatography and recrystallization. The purity of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide can be determined by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been widely used as a research tool to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes, including stem cell differentiation, tissue regeneration, and cancer development. It has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway, by binding to its ATP-binding site. By blocking the phosphorylation of β-catenin, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide promotes its accumulation in the cytoplasm and nucleus, leading to the activation of Wnt target genes.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(13-10-5-3-1-2-4-6-10)9-15-8-7-11(14-15)16(18)19/h7-8,10H,1-6,9H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIKNVHWNPJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B6059321.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)
